molecular formula C17H16N2O5 B5598367 ethyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate

ethyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate

Cat. No.: B5598367
M. Wt: 328.32 g/mol
InChI Key: HROBURBUDFDQSK-UHFFFAOYSA-N
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Description

Ethyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate is a chemical compound that has been widely used in scientific research. It is a derivative of benzoic acid and has various applications in the field of medicinal chemistry.

Scientific Research Applications

Synthesis Technologies and Chemical Properties

  • Optimization of Synthesis Techniques : Research has focused on optimizing synthesis techniques for related compounds, such as ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate. Techniques involve using hydrazine hydrate as a reducing agent and Pb/C as a catalyst, achieving high yields, indicating potential methods for synthesizing similar compounds (Fang Qiao-yun, 2012).

  • Continuous-Flow Synthesis : The continuous-flow synthesis of benzocaine, a similar ester, was optimized for productivity, indicating the potential for efficient production of related compounds. This method resulted in high conversion and selectivity in minimal residence times (A. D. S. França, Raquel A. C. Leão, R. D. de Souza, 2020).

Microbiological Applications

  • Antifungal Properties : Studies have shown that derivatives of benzoic acid, including ethyl benzoate, can inhibit the growth of Aspergillus species and aflatoxin release. This suggests potential applications of ethyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate in developing fungicides or preservatives (J. Chipley, N. Uraih, 1980).

Material Science and Engineering

  • Supramolecular Structures : Research into benzocaine and its derivatives forming association complexes with micelles and cyclodextrins has implications for drug delivery systems. The fluorescence emission of these compounds increases significantly when dissolved in the pseudo-micellar phase or included in cyclodextrin cavities, suggesting applications in imaging or as a component in sophisticated drug delivery mechanisms (E. Iglesias, 2011).

Chemical Reactivity and Interaction Studies

  • Influence of Substituents on Reactivity : The influence of nitro groups on the reactivity of ethyl benzoate derivatives has been extensively studied. These studies provide insights into how modifications in the molecular structure of compounds like this compound can affect their chemical behavior, which is crucial for designing compounds with desired reactivity or stability (Y. Iskander, R. Tewfik, S. Wasif, 1966).

Properties

IUPAC Name

ethyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-3-24-17(21)12-4-7-14(8-5-12)18-16(20)13-6-9-15(19(22)23)11(2)10-13/h4-10H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROBURBUDFDQSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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